![molecular formula C13H15BrClN3O B1487613 4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1251925-29-7](/img/structure/B1487613.png)
4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride
Overview
Description
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride, also known as 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide HCl, is a derivative of pyrrole-2-carboxamide, which is an important class of heterocyclic amines. It is a useful compound in the field of organic synthesis and has been widely studied for its various applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds, including those with pyrrole and carboxamide groups, is a common theme in chemical research. These processes often aim to develop new materials with specific physical, chemical, or biological properties. For example, a study described the practical synthesis of an orally active CCR5 antagonist, showcasing the chemical versatility and potential pharmaceutical applications of similar compounds T. Ikemoto et al., 2005.
Biological Activities
Research on similar compounds often focuses on their biological activities, particularly their potential as insecticides, fungicides, or antimicrobial agents. For instance, novel anthranilic diamides were synthesized and shown to exhibit significant insecticidal and fungicidal activities, suggesting the relevance of such structures in developing new agrochemicals H. Lim, Won Hyung Lee, S. Park, 2019.
Analytical and Environmental Studies
Compounds with similar structures are also used in analytical and environmental studies, such as tracing the uptake and metabolism of pesticides in agricultural contexts. For example, a study on the uptake of cyantraniliprole into tomato fruit and foliage under hydroponic conditions used similar compounds to calibrate a plant/soil uptake model, illustrating the environmental and agricultural implications of these chemicals J. J. Anderson et al., 2013.
properties
IUPAC Name |
4-bromo-N-[3-(methylaminomethyl)phenyl]-1H-pyrrole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.ClH/c1-15-7-9-3-2-4-11(5-9)17-13(18)12-6-10(14)8-16-12;/h2-6,8,15-16H,7H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMQKMUCZZCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2=CC(=CN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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